8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Beschreibung
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a phenyl group substituted with an ethyl group, an aza-indeno core, and a phenanthrene moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
5628-79-5 |
|---|---|
Molekularformel |
C28H19NO |
Molekulargewicht |
385.5g/mol |
IUPAC-Name |
11-(4-ethylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
InChI |
InChI=1S/C28H19NO/c1-2-17-11-13-19(14-12-17)27-26-25(21-9-5-6-10-22(21)28(26)30)24-20-8-4-3-7-18(20)15-16-23(24)29-27/h3-16H,2H2,1H3 |
InChI-Schlüssel |
SLBJBTZAIJXAJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indeno core: This step involves the cyclization of a suitable precursor to form the indeno structure.
Introduction of the aza group: The aza group is introduced through a substitution reaction, often using nitrogen-containing reagents.
Attachment of the phenyl group: The phenyl group, substituted with an ethyl group, is attached to the indeno core through a coupling reaction, such as the Suzuki or Sonogashira cross-coupling reactions.
Final cyclization and oxidation: The final step involves cyclization and oxidation to form the complete this compound structure.
Analyse Chemischer Reaktionen
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Photophysical Studies: Its photophysical properties, such as fluorescence and phosphorescence, are of interest in the study of light-emitting materials.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a subject of study for drug development and other medicinal applications.
Wirkmechanismus
The mechanism of action of 8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors involved in oxidative stress and cellular signaling pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared to other similar compounds, such as:
Phenanthrene: A simpler PAH with three fused benzene rings, used in the production of dyes, plastics, and drugs.
Anthracene Derivatives: Compounds like 9-(4-phenyl)anthracene and 9-(4-phenylethynyl)-anthracene, which have similar photophysical properties and are used in organic electronics.
Phenanthrenequinone: An oxidized derivative of phenanthrene, used in various chemical reactions and studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
